molecular formula C8H10F2O2 B2681411 2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid CAS No. 2361636-46-4

2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid

Cat. No. B2681411
CAS RN: 2361636-46-4
M. Wt: 176.163
InChI Key: XNZQFYKURCDGNN-UHFFFAOYSA-N
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Description

“2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid” is a chemical compound with the CAS Number: 2361636-46-4 . It has a molecular weight of 176.16 and is typically in powder form .


Molecular Structure Analysis

The Inchi Code for “2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid” is 1S/C8H10F2O2/c9-8(10)3-1-2-4-5(6(4)8)7(11)12/h4-6H,1-3H2,(H,11,12) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature .

Scientific Research Applications

Crystal Structure and Lattice Formation

  • Research on diflunisal (a derivative of 2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid) indicates that it forms a monoclinic crystal lattice with special channels, which are occupied by disordered hexane molecules. This lattice consists of dimers linked by hydrogen bonds between their carboxyl groups (Hansen, Perlovich, & Bauer-Brandl, 2001).

Stereochemistry and Structural Analysis

  • The structural determination of camphene-1-carboxylic acid, a compound related to 2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid, provides evidence for the preferred migration of the exo methyl group in the Nametkin Shift (Cameron, Jochem, Morris, & Maguire, 1994).

Transport and Metabolism in Biological Systems

  • A study on a model amino acid, 2-aminobicyclo[2,2,1]heptane-2-carboxylic acid, showed that it is excreted slowly by rats, metabolized minimally, and accumulates in tissues, especially the pancreas. This compound exhibits different urinary and plasma amino acid levels and affects blood glucose (Christensen & Cullen, 1969).

Environmental Impact and Degradation

  • Perfluorocarboxylic acids, similar in structure to 2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid, have been studied for their environmental persistence and potential degradation via electrochemical methods. The study indicates varying degradation rates depending on the chain length of the acids (Niu, Lin, Xu, Wu, & Li, 2012).

Synthesis and Applications in Medicinal Chemistry

Catalysis and Chemical Reactions

  • Research on constrained beta-proline analogues, including 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid, demonstrates their use in organocatalytic aldol reactions and the influence of acid geometry on reaction selectivity and efficiency (Armstrong, Bhonoah, & White, 2009).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively. The safety data sheet (MSDS) provides more detailed safety information .

properties

IUPAC Name

2,2-difluorobicyclo[4.1.0]heptane-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2O2/c9-8(10)3-1-2-4-5(6(4)8)7(11)12/h4-6H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZQFYKURCDGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2C(C1)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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